6-(2-Chloroacetyl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
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Overview
Description
6-(2-Chloroacetyl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a chloroacetyl group and a dimethyl-substituted benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloroacetyl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the reaction of 2,4-dimethylphenol with chloroacetyl chloride in the presence of a base, such as pyridine, to form the intermediate 2-chloroacetyl-4,6-dimethylphenol. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride (POCl3), to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
6-(2-Chloroacetyl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group.
Substitution: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazines with various functional groups.
Scientific Research Applications
6-(2-Chloroacetyl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6-(2-Chloroacetyl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
2-(6-Methyl-4H-benzo[e][1,3]oxazin-3-yl)-ethanol: A benzoxazine derivative with similar structural features.
2-(2-Oxo-2H-benzo[b][1,4]oxazin-3(4H)-ylidene)acetate esters: Compounds with related benzoxazine cores and different substituents.
Uniqueness
6-(2-Chloroacetyl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to its specific chloroacetyl and dimethyl substitutions, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-(2-chloroacetyl)-2,4-dimethyl-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-7-12(16)14(2)9-5-8(10(15)6-13)3-4-11(9)17-7/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFNVBGTFZYJQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=C(O1)C=CC(=C2)C(=O)CCl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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